5-(Thiazol-5-yl)pyrrolidin-2-one
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Overview
Description
5-(Thiazol-5-yl)pyrrolidin-2-one is a compound that features a thiazole ring fused to a pyrrolidinone structure. The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is known for its aromatic properties and significant role in medicinal chemistry . The pyrrolidinone ring, another five-membered structure, is widely used in drug discovery due to its versatile biological activity .
Preparation Methods
The synthesis of 5-(Thiazol-5-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(Thiazol-5-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Thiazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Thiazol-5-yl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, while the pyrrolidinone ring contributes to the compound’s binding affinity and selectivity . These interactions can lead to various biological effects, such as anticonvulsant activity .
Comparison with Similar Compounds
5-(Thiazol-5-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Thiazole-based compounds: These include dabrafenib, dasatinib, and epothilone, which are clinically used anticancer medicines.
Pyrrolidinone derivatives: Compounds like pyrrolidine-2,5-dione and prolinol are also used in drug discovery. The uniqueness of this compound lies in its combined thiazole and pyrrolidinone structures, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H8N2OS |
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Molecular Weight |
168.22 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H8N2OS/c10-7-2-1-5(9-7)6-3-8-4-11-6/h3-5H,1-2H2,(H,9,10) |
InChI Key |
ORHGOMZNUDTNHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CS2 |
Origin of Product |
United States |
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